N-(2-methoxyethyl)-2-(2-(p-tolyloxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
N-(2-methoxyethyl)-2-(2-(p-tolyloxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(2-(p-tolyloxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the carboxamide group: This step often involves amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the p-tolyloxy group: This can be done through etherification reactions using p-tolyl alcohol and appropriate activating agents.
Introduction of the 2-methoxyethyl group: This step may involve alkylation reactions using 2-methoxyethyl halides.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(2-(p-tolyloxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(2-(p-tolyloxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core structure and may have similar biological activities.
Carboxamide derivatives: Compounds with carboxamide functional groups that exhibit diverse biological properties.
Uniqueness
N-(2-methoxyethyl)-2-(2-(p-tolyloxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[[2-(4-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14-7-9-15(10-8-14)27-13-18(24)23-21-19(20(25)22-11-12-26-2)16-5-3-4-6-17(16)28-21/h7-10H,3-6,11-13H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVSERAILROMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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